molecular formula C11H11BrO2 B6616839 8-Bromo-2,2-dimethylchroman-4-one CAS No. 1342220-95-4

8-Bromo-2,2-dimethylchroman-4-one

Cat. No.: B6616839
CAS No.: 1342220-95-4
M. Wt: 255.11 g/mol
InChI Key: WYLCTOOSPZKYPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Bromo-2,2-dimethylchroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are oxygen-containing heterocycles that serve as significant building blocks in medicinal chemistry. The structure of this compound consists of a benzene ring fused to a dihydropyranone ring, with a bromine atom at the 8th position and two methyl groups at the 2nd position. This compound exhibits unique chemical and biological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,2-dimethylchroman-4-one can be achieved through several methods. One common approach involves the bromination of 2,2-dimethylchroman-4-one using a brominating agent such as pyridinium tribromide (Py·Br3) in methylene chloride at room temperature . The reaction typically proceeds smoothly, yielding the desired product in good yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming chroman-4-ol derivatives.

    Substitution: The bromine atom at the 8th position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of chromanone derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of chroman-4-ol derivatives.

    Substitution: Formation of substituted chromanone derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

8-Bromo-2,2-dimethylchroman-4-one has diverse applications in scientific research, including:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the bromine atom and methyl groups, exhibiting different biological activities.

    2,2-Dimethylchroman-4-one: Similar structure but without the bromine atom, leading to variations in reactivity and applications.

    8-Bromo-2,3-dihydrochroman-4-one: Similar to 8-Bromo-2,2-dimethylchroman-4-one but with different substitution patterns.

Uniqueness: this compound is unique due to the

Properties

IUPAC Name

8-bromo-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-11(2)6-9(13)7-4-3-5-8(12)10(7)14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLCTOOSPZKYPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C(=CC=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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